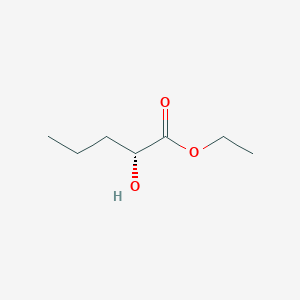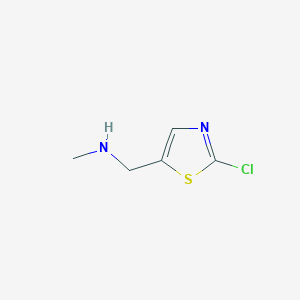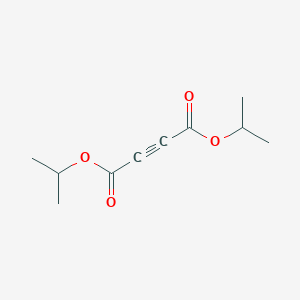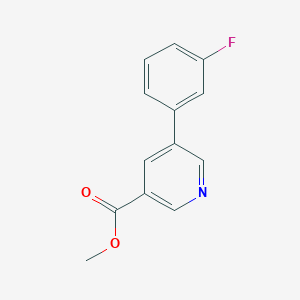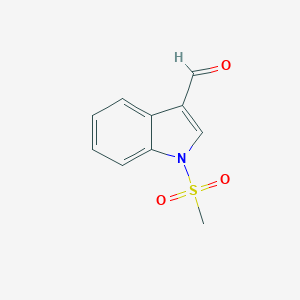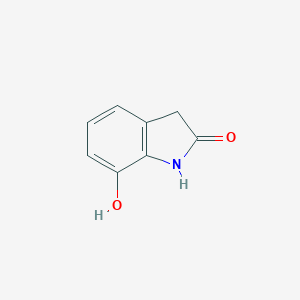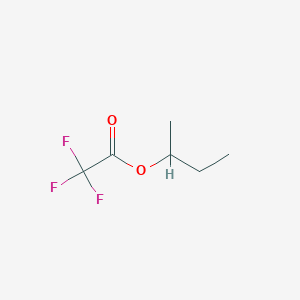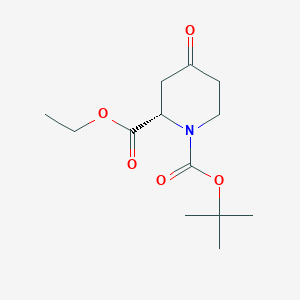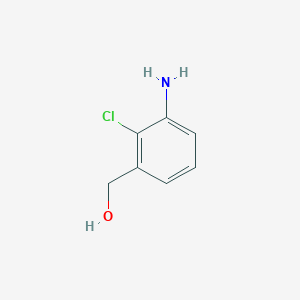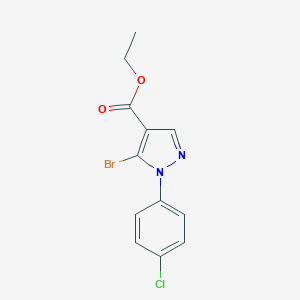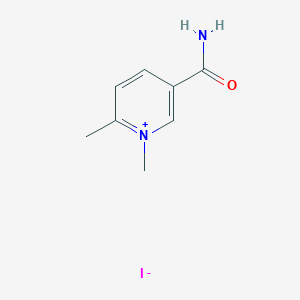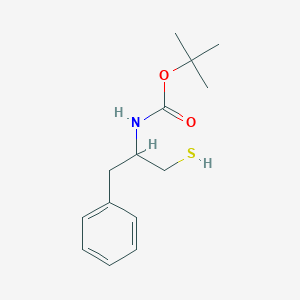
tert-ブチル N-(1-フェニル-3-スルファニルプロパン-2-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate, also known as Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate, is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“tert-ブチル N-(1-フェニル-3-スルファニルプロパン-2-イル)カルバメート”は化学合成で使用されます . この化合物は分子量 267.39 を持ち、IUPAC 名は tert-ブチル 1-ベンジル-2-スルファニルエチルカルバメートです .
非対称 N-ヘテロ環合成
この化合物は、スルフィミンを介した N-ヘテロ環の合成に使用される tert-ブタンスルフィナミドに関連しています . この方法論は、多くの天然物や治療的に適用可能な化合物の構造モチーフを表す構造的に多様なピペリジン、ピロリジン、アゼチジン、およびそれらの縮合誘導体への一般的なアクセスを提供します .
オクタノール-水分配係数の決定
tert-ブチルフェニルカルボネートは、関連する化合物であり、マイクロエマルション電気泳動クロマトグラフィーによるオクタノール-水分配係数の決定に使用されます .
2-ニトロインドールの合成
tert-ブチルフェニルカルボネートは、2-ニトロインドールの合成にも使用されます .
α,ω-ジアミンのモノ-Boc 保護
tert-ブチルフェニルカルボネートは、α,ω-ジアミンのモノ-Boc 保護の試薬として使用されます .
電圧依存性ナトリウムチャネルの調節
関連する化合物、tert-ブチル ®-(1-(ベンジルアミノ)-3-メトキシ-1 …), は電圧依存性ナトリウムチャネルの遅い不活性化を選択的に促進します .
崩壊応答メディエータータンパク質 2 (CRMP2) の調節
作用機序
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
Based on its structural similarity to other compounds, it may enhance slow inactivation of voltage-gated sodium channels . This could potentially alter the electrical activity of cells, affecting their function.
Result of Action
Based on its potential interaction with voltage-gated sodium channels, it could potentially alter the electrical activity of cells, affecting their function .
生化学分析
Biochemical Properties
Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, proteins, and nucleic acids, influencing their activity and function. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding. Alternatively, it may activate enzymes by stabilizing their active conformation. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it may degrade into inactive metabolites over time, reducing its efficacy. Additionally, prolonged exposure to the compound may lead to adaptive cellular responses, altering its effects .
Dosage Effects in Animal Models
The effects of Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate can vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects may be observed, where a certain concentration is required to elicit a response. Additionally, high doses may cause toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, altering the flow of metabolites through biochemical pathways. These interactions can have downstream effects on cellular function and metabolism .
Transport and Distribution
The transport and distribution of Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported into cells via specific transporters or bind to intracellular proteins, affecting its distribution within the cell .
Subcellular Localization
Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .
特性
IUPAC Name |
tert-butyl N-(1-phenyl-3-sulfanylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBYEBRVJRDWPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
